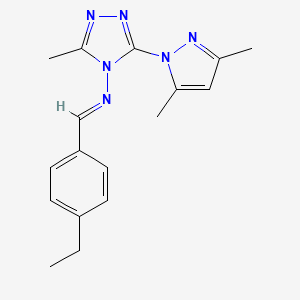

3-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-ethylbenzylidene)-5-methyl-4H-1,2,4-triazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound belongs to a class of chemicals that include 1,2,4-triazole and pyrazole derivatives, which are known for their versatile chemical properties and applications in various fields of chemistry and materials science. These compounds are synthesized through the condensation reactions of amino-triazoles with aldehydes or ketones in the presence of acid catalysts, leading to Schiff bases that exhibit interesting physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds typically involves the condensation of 4-amino-1,2,4-triazoles with aldehydes or ketones in the presence of a catalytic amount of acetic acid, yielding high-purity products through simple purification steps such as recrystallization. An example includes the synthesis of 4-[(3,4-dimethoxybenzylidene)amino]-5-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione with an 80% yield (Nayak & Poojary, 2019).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using various spectroscopic methods such as FT-IR, 1H and 13C-NMR spectroscopy, and mass spectrometry, providing detailed insights into the arrangement of atoms and functional groups within the molecule. The docking studies with receptors like human prostaglandin reductase suggest potential biological activities based on their molecular interactions (Nayak & Poojary, 2019).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Related Compounds

Cytotoxic Activity : The synthesis of carboxamide derivatives of benzo[b][1,6]naphthyridines demonstrated potent cytotoxicity against murine P388 leukemia, Lewis lung carcinoma, and human Jurkat leukemia cell lines, highlighting the potential of structurally related compounds in cancer research (Deady et al., 2003).

Chelating Agents : The condensation of l-(hydroxymethyl)pyrazole and its derivatives with various amines produced pyrazole-containing chelating agents, which could be indicative of the compound's utility in coordination chemistry and its potential applications in material science (Driessen, 2010).

Antioxidant and α-glucosidase Inhibitory Activities : Schiff bases containing 1,2,4-triazole and pyrazole rings were synthesized and evaluated for their antioxidant and α-glucosidase inhibitory activities, suggesting the possible application of related compounds in managing oxidative stress and diabetes (Pillai et al., 2019).

Antibacterial and Antifungal Activity : The synthesis of new pyrazoline and pyrazole derivatives showed significant antimicrobial activity, indicating the potential use of similar compounds in the development of new antimicrobial agents (Hassan, 2013).

Corrosion Inhibitors : A DFT study on bipyrazole derivatives revealed their potential activity as corrosion inhibitors, suggesting applications in material science and engineering to protect metals from corrosion (Wang et al., 2006).

Eigenschaften

IUPAC Name |

(E)-N-[3-(3,5-dimethylpyrazol-1-yl)-5-methyl-1,2,4-triazol-4-yl]-1-(4-ethylphenyl)methanimine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N6/c1-5-15-6-8-16(9-7-15)11-18-23-14(4)19-20-17(23)22-13(3)10-12(2)21-22/h6-11H,5H2,1-4H3/b18-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZLZJCFNZGPJR-WOJGMQOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C=NN2C(=NN=C2N3C(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)/C=N/N2C(=NN=C2N3C(=CC(=N3)C)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-N-[3-(3,5-Dimethyl-1H-pyrazol-1-YL)-5-methyl-4H-1,2,4-triazol-4-YL]-1-(4-ethylphenyl)methanimine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(3-methoxypropyl)-8-[(2-oxo-1(2H)-pyrimidinyl)acetyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5555005.png)

![6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine](/img/structure/B5555014.png)

![N-[bis(4-methoxyphenyl)methyl]propanamide](/img/structure/B5555016.png)

![N,N'-(3,3'-dimethyl-4,4'-biphenyldiyl)bisspiro[2.3]hexane-1-carboxamide](/img/structure/B5555026.png)

![3-[2-oxo-2-(1-piperidinyl)ethyl]-1,3-benzoxazol-2(3H)-one](/img/structure/B5555031.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)

![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)